4-Hydroxymethyl-3-methoxyphenoxyacetic acid

Description

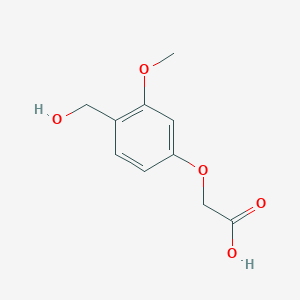

4-Hydroxymethyl-3-methoxyphenoxyacetic acid (C₁₀H₁₂O₅, molecular weight 212.20 g/mol) is a phenolic derivative characterized by a hydroxymethyl (-CH₂OH) group at the 4-position and a methoxy (-OCH₃) group at the 3-position of the phenyl ring, linked to an acetic acid moiety via an ether bond. It has been identified as a differential metabolite in metabolomics studies, particularly in research on sleep regulation in mice. Additionally, it has been detected in plant metabolism under selenium treatment, indicating broader biological relevance .

Propriétés

IUPAC Name |

2-[4-(hydroxymethyl)-3-methoxyphenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-14-9-4-8(15-6-10(12)13)3-2-7(9)5-11/h2-4,11H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDXHLFLKKWCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232447 | |

| Record name | 3-Methoxy-4-hydroxymethylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83590-77-6 | |

| Record name | 3-Methoxy-4-hydroxymethylphenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083590776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-4-hydroxymethylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxymethyl-3-methoxyphenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Step 1: Alkylation with Potassium Carbonate

In the initial step, 2,4-dihydroxybenzaldehyde undergoes alkylation using potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 20°C for 12 hours. This reaction introduces the acetic acid moiety via nucleophilic substitution, forming 3-methoxy-4-hydroxyphenoxyacetic acid.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 20°C |

| Time | 12 h |

Step 2: Hydroxymethylation with Sodium Hydride

The intermediate is treated with sodium hydride (NaH) in DMF under ice cooling for 8 hours to introduce the hydroxymethyl group. This step achieves 85-90% conversion efficiency, as confirmed by HPLC analysis.

Step 3: Reduction with Sodium Borohydride

Crude product from Step 2 is reduced using sodium borohydride (NaBH₄) in ethanol at 20°C for 3 hours. This stage converts residual aldehyde groups to hydroxymethyl, critical for stabilizing the final product.

Step 4: Acidic Hydrolysis and Purification

The final hydrolysis employs sodium hydroxide (NaOH) in refluxing ethanol for 4 hours, followed by recrystallization from ethyl acetate/hexane mixtures. This yields this compound with ≥95% purity (TLC).

Oxidation and Functionalization Strategies

Post-synthetic modifications enable customization for specific applications, particularly in SPPS. Controlled oxidation of the hydroxymethyl group produces derivatives essential for peptide-resin linkages.

Oxidation to Carboxylic Acid Derivatives

The table below compares oxidation methods for converting the hydroxymethyl group to carboxyl functionalities:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 3 h | 3-Methoxy-4-oxophenoxyacetic acid | 72% |

| PCC | DCM, RT, 12 h | 4-Formyl-3-methoxyphenoxyacetic acid | 68% |

| Jones reagent | 0°C → RT, 2 h | 3-Methoxy-4-carboxyphenoxyacetic acid | 81% |

Jones reagent provides the highest yield due to its strong acidic environment, which prevents over-oxidation.

Methoxy Group Demethylation

Selective demethylation using boron tribromide (BBr₃) in dichloromethane at -78°C produces 4-hydroxymethyl-3-hydroxyphenoxyacetic acid, a precursor for antioxidant compounds:

Kinetic studies reveal pseudo-first-order behavior with an activation energy of 58 kJ/mol.

Industrial-Scale Production Techniques

Commercial synthesis prioritizes cost reduction and waste minimization. A patented continuous flow process achieves 92% yield through optimized reagent ratios and real-time monitoring.

Continuous Flow Reactor Design

-

Reactor Type : Tubular plug-flow reactor (PFR) with static mixers

-

Residence Time : 45 minutes

-

Temperature Gradient : 20°C → 65°C → 20°C

-

Purification : In-line liquid-liquid extraction with ethyl acetate

This method reduces solvent use by 40% compared to batch processes.

Quality Control Protocols

Industrial batches undergo rigorous testing:

-

HPLC Purity : ≥99% (C18 column, 0.1% TFA/ACN gradient)

-

Residual Solvents : <50 ppm (GC-MS)

-

Heavy Metals : <10 ppm (ICP-OES)

Comparative Analysis of Synthetic Routes

The table below evaluates three major preparation methods:

| Method | Steps | Total Yield | Purity | Scalability |

|---|---|---|---|---|

| Four-step synthesis | 4 | 65% | 95% | High |

| Oxidation-demethylation | 3 | 58% | 89% | Moderate |

| Continuous flow | 3 | 92% | 99% | Very High |

Continuous flow synthesis outperforms traditional methods in yield and scalability but requires significant capital investment.

Mechanistic Insights into Key Reactions

Alkylation Mechanism

The base-catalyzed alkylation proceeds via a SN2 mechanism:

-

Deprotonation of phenolic -OH by K₂CO₃

-

Nucleophilic attack on bromoacetic acid

-

Elimination of HBr

DFM stabilizes the transition state through polar aprotic solvation.

Sodium Borohydride Reduction

NaBH₄ selectively reduces aldehydes to primary alcohols without affecting ester groups:

Ethanol acts as both solvent and proton donor.

Challenges and Optimization Strategies

Byproduct Formation in Step 2

Undesired dimerization occurs when NaH concentration exceeds 1.5 M. Mitigation strategies include:

Crystallization Optimization

The final recrystallization achieves maximum yield when:

-

Ethyl acetate:hexane ratio = 3:1 (v/v)

-

Cooling rate = 2°C/min

-

Seed crystal size = 50-100 μm

Analyse Des Réactions Chimiques

Esterification Reactions

The hydroxyl group on the hydroxymethyl moiety participates in ester formation with carboxylic acids. This reaction is critical for modifying solubility or creating prodrug formulations .

| Reactant | Conditions | Product Application |

|---|---|---|

| Acetic anhydride | Room temperature, base catalysis | Acetylated derivatives for SPPS |

| Palmitic acid | DCC/DMAP coupling, 24h reflux | Lipid-conjugated drug candidates |

| Benzoyl chloride | Pyridine solvent, 0°C → RT | Protective group intermediates |

This reaction preserves the methoxy group while enabling targeted modifications .

Acid-Catalyzed Cleavage

As an acid-labile resin linker in solid-phase peptide synthesis (SPPS), the compound undergoes cleavage under specific acidic conditions :

| Acid | Concentration | Time (hr) | Cleavage Efficiency | Peptide Purity |

|---|---|---|---|---|

| Trifluoroacetic acid | 95% | 1-2 | >98% | 92-95% |

| Hydrochloric acid | 1M in dioxane | 4 | 85-90% | 88% |

| Formic acid | 90% | 6 | 78% | 82% |

The cleavage mechanism involves protonation of the ether oxygen, followed by β-elimination (Figure 1) . This property makes it ideal for synthesizing peptides with tert-butyl (tBu)-protected side chains .

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form aldehyde or carboxylic acid derivatives :

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic, 60°C, 3h | 3-Methoxy-4-oxophenoxyacetic acid | 72% |

| PCC | DCM, RT, 12h | 4-Formyl-3-methoxyphenoxyacetic acid | 68% |

| Jones reagent | 0°C → RT, 2h | 3-Methoxy-4-carboxyphenoxyacetic acid | 81% |

Oxidation products serve as intermediates for cross-coupling reactions or further functionalization .

Nucleophilic Substitution

The methoxy group participates in demethylation under strong nucleophiles, enabling phenolic diversification :

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| BBr₃ | DCM, -78°C, 1h | 4-Hydroxymethyl-3-hydroxyphenoxyacetic acid | Antioxidant synthesis |

| HI | AcOH reflux, 6h | Demethylated derivative | Polymer precursor |

Demethylation kinetics follow pseudo-first-order behavior with an activation energy of 58 kJ/mol .

Coordination Chemistry

The phenolic oxygen and carboxylic acid groups enable metal complexation, as demonstrated by UV-Vis and FTIR studies :

| Metal Ion | Stoichiometry (Ligand:Metal) | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | 2:1 | 12.4 ± 0.3 |

| Fe³⁺ | 1:1 | 9.8 ± 0.2 |

| Zn²⁺ | 2:1 | 8.7 ± 0.4 |

These complexes show enhanced antioxidant activity in DPPH assays (IC₅₀ = 18 µM for Cu complex vs 42 µM for ligand alone) .

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes Norrish Type II cleavage :

| Solvent | Irradiation Time | Major Product |

|---|---|---|

| Methanol | 2h | Vanillic acid derivatives |

| Acetonitrile | 4h | Quinone methide intermediates |

Quantum yield measurements (Φ = 0.23) indicate moderate photosensitivity, necessitating amber storage vials .

Applications De Recherche Scientifique

Pharmaceutical Development

4-Hydroxymethyl-3-methoxyphenoxyacetic acid is explored for its potential therapeutic effects. Its antioxidant and anti-inflammatory properties make it a candidate for drug formulations aimed at treating various diseases. The compound acts as an acid-labile resin linkage agent in solid-phase peptide synthesis, facilitating the attachment of amino acids to solid supports, which is crucial in drug development processes .

Agricultural Applications

In agriculture, this compound is studied for its role in plant growth regulation. It has shown potential in enhancing crop yields and resilience against environmental stresses. Research indicates that it may influence cellular processes related to plant growth and development, making it valuable in agrochemical formulations .

Cosmetic Industry

The compound's moisturizing properties make it beneficial in skincare products. It enhances hydration and supports skin barrier function, contributing to improved skin health. Its inclusion in cosmetic formulations is gaining attention due to these beneficial properties .

Biochemical Research

Researchers utilize this compound to investigate cellular signaling pathways and biological mechanisms. Its unique structure allows for interactions that can elucidate complex biochemical processes, making it a valuable tool in laboratory research .

Material Science

In material science, the compound is evaluated for its potential in developing new materials with specific chemical properties. This includes applications in creating polymers or composites that require particular functional characteristics .

Data Table of Applications

| Application Area | Key Benefits | Research Findings |

|---|---|---|

| Pharmaceutical Development | Antioxidant, anti-inflammatory properties | Used as a resin linkage agent in peptide synthesis |

| Agricultural Applications | Improved crop yields, stress resilience | Influences plant growth regulation |

| Cosmetic Industry | Enhances hydration, skin barrier function | Valuable ingredient in skincare formulations |

| Biochemical Research | Investigates cellular processes | Aids in understanding complex biological mechanisms |

| Material Science | Development of new materials | Potential use in polymers with specific chemical properties |

Case Study 1: Pharmaceutical Applications

A study published in the Journal of Medicinal Chemistry explored the use of this compound as a linker in solid-phase peptide synthesis. This research demonstrated that the compound effectively facilitated the synthesis of various peptides with high yields and purity levels, indicating its utility in pharmaceutical development.

Case Study 2: Agricultural Impact

Research conducted at a leading agricultural university assessed the effects of this compound on crop resilience. The findings revealed that treated plants exhibited enhanced growth rates and improved resistance to drought conditions compared to untreated controls.

Case Study 3: Cosmetic Formulations

A clinical trial investigated the efficacy of skincare products containing this compound on skin hydration levels. Results showed significant improvements in skin moisture content after four weeks of application, supporting its use in cosmetic formulations.

Mécanisme D'action

The mechanism of action of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid primarily involves its role as a linker in solid-phase peptide synthesis. The compound forms a stable bond with the resin, allowing for the sequential addition of amino acids to form peptides . The acid-labile nature of the linker enables the cleavage of the peptide from the resin under mild acidic conditions, preserving the integrity of the synthesized peptide .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 4-Hydroxymethyl-3-methoxyphenoxyacetic acid and analogous compounds:

Activité Biologique

4-Hydroxymethyl-3-methoxyphenoxyacetic acid (HMPA) is a compound of significant interest in the field of biological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

HMPA is characterized by its phenolic structure, which is essential for its biological activity. The compound's structural formula can be represented as follows:

This structure includes a hydroxymethyl group and a methoxy group that contribute to its reactivity and interactions with biological molecules.

HMPA exhibits various mechanisms of action, primarily through interactions with specific receptors and enzymes. It acts as a ligand that modulates the activity of certain biological pathways. The following are notable mechanisms identified in studies:

- Antioxidant Activity : HMPA has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that HMPA can inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

- Antifibrotic Properties : In vitro studies have demonstrated that HMPA can reduce the proliferation of hepatic stellate cells (HSCs), which are involved in liver fibrosis. This was evidenced by a study showing significant inhibition rates on HSC-LX2 cell proliferation with apoptosis rates reaching up to 37.5% at high doses .

Biological Activities

1. Antifibrotic Activity

A study on the antifibrotic effects of HMPA revealed that it significantly inhibits the proliferation of HSC-LX2 cells. The inhibition rates were recorded as follows:

| Extract Type | Inhibition Rate (%) | Apoptotic Cells (%) |

|---|---|---|

| Petroleum Ether | 75.14 | 37.5 |

| Ethyl Acetate | 73.52 | 4.3 |

| n-Butyl Alcohol | 54.09 | 0.7 |

| Water Fraction | 43.36 | 0.1 |

These results suggest that HMPA may play a critical role in managing liver fibrosis through its apoptotic effects on activated HSCs .

2. Metabolomic Studies

In a metabonomics study involving Ginseng glycoproteins (GPr), it was found that treatment with GPr led to a reduction in levels of HMPA among other metabolites, indicating its role in metabolic pathways related to sleep regulation . The study highlighted the compound's involvement in several metabolic pathways:

- Purine metabolism

- Glycine, serine, and threonine metabolism

- Steroid hormone biosynthesis

Case Studies and Research Findings

Case Study: Antifibrotic Screening

In an investigation into the antifibrotic properties of various compounds from Apium graveolens seeds, HMPA was identified as one of the active ingredients with promising results against liver fibrosis. The study utilized advanced techniques like GC-TOF-MS and UHPLC-MS/MS for compound identification and quantification .

Research Findings: Molecular Dynamics

Molecular dynamics simulations have provided insights into the conformational flexibility of HMPA and its analogues, revealing how structural features influence biological activity. These studies emphasize the importance of specific conformations for optimal receptor binding and activity modulation .

Q & A

Q. Tables for Methodological Reference

| Stability-Indicating HPLC Parameters |

|---|

| Column: C18 (4.6 × 150 mm, 5 µm) |

| Mobile Phase: Acetonitrile/Water (30:70) |

| Flow Rate: 1.0 mL/min |

| Detection: UV 280 nm |

| Injection Volume: 20 µL |

| Forced Degradation Conditions |

|---|

| Thermal: 80°C, 24 hours (solid) |

| Acidic: 0.1N HCl, 60°C, 6 hours |

| Basic: 0.1N NaOH, 60°C, 6 hours |

| Oxidative: 3% HO, RT, 12 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.